molecular formula C14H21N3O4S B15004630 Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate

Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate

Cat. No.: B15004630
M. Wt: 327.40 g/mol
InChI Key: XSANVUJIBYURIF-UHFFFAOYSA-N
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Description

Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by its attachment to the piperidine ring. The final step involves the esterification of the carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thiazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-1-piperidinecarboxylate
  • Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate

Uniqueness

Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate is unique due to the presence of both thiazole and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

ethyl 1-[[2-(methoxycarbonylamino)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C14H21N3O4S/c1-3-21-12(18)10-4-6-17(7-5-10)9-11-8-15-13(22-11)16-14(19)20-2/h8,10H,3-7,9H2,1-2H3,(H,15,16,19)

InChI Key

XSANVUJIBYURIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)NC(=O)OC

Origin of Product

United States

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